molecular formula C12H20N2O3 B4994758 methyl 2-acetyl-3,5-bis(dimethylamino)-2,4-pentadienoate

methyl 2-acetyl-3,5-bis(dimethylamino)-2,4-pentadienoate

Cat. No. B4994758
M. Wt: 240.30 g/mol
InChI Key: SFNDNKOGIYSSQY-ZDVGBALWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-acetyl-3,5-bis(dimethylamino)-2,4-pentadienoate, also known as MADAP, is a fluorescent compound that has been widely used in scientific research for its unique properties. MADAP is a derivative of the natural compound curcumin, which is found in turmeric.

Mechanism of Action

Methyl 2-acetyl-3,5-bis(dimethylamino)-2,4-pentadienoate is a fluorescent probe that can be excited by light of a specific wavelength. When this compound is exposed to ROS or RNS, it undergoes a chemical reaction that changes its fluorescence properties. This change in fluorescence can be measured and used to quantify the amount of ROS or RNS in a sample. The mechanism of action of this compound has been well-studied and has been shown to be highly specific and sensitive.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and does not interfere with normal cellular processes. It has been used in many in vitro and in vivo studies to investigate the effects of ROS and RNS on various biological systems. This compound has also been used to study the effects of antioxidants and other compounds on ROS and RNS levels in cells and tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl 2-acetyl-3,5-bis(dimethylamino)-2,4-pentadienoate is its high sensitivity and specificity for detecting ROS and RNS. It is also relatively easy to use and can be incorporated into many different experimental designs. However, this compound has some limitations, such as its potential for photobleaching and the need for specialized equipment for fluorescence measurements.

Future Directions

There are many future directions for research on methyl 2-acetyl-3,5-bis(dimethylamino)-2,4-pentadienoate. One area of interest is the development of new fluorescent probes that are more specific and sensitive for detecting ROS and RNS. Another area of interest is the use of this compound in clinical applications, such as the diagnosis and treatment of diseases that involve oxidative stress and inflammation. Additionally, this compound can be used to study the effects of environmental toxins and pollutants on ROS and RNS levels in cells and tissues.

Synthesis Methods

Methyl 2-acetyl-3,5-bis(dimethylamino)-2,4-pentadienoate can be synthesized through a multi-step process from curcumin. The first step involves the reaction of curcumin with acetic anhydride to form diacetylcurcumin. The second step involves the reaction of diacetylcurcumin with dimethylamine to form this compound. The synthesis method of this compound has been well-established and has been used in many research studies.

Scientific Research Applications

Methyl 2-acetyl-3,5-bis(dimethylamino)-2,4-pentadienoate has been widely used in scientific research as a fluorescent probe for detecting and measuring reactive oxygen species (ROS) and reactive nitrogen species (RNS) in cells and tissues. ROS and RNS are important signaling molecules that play a crucial role in many physiological and pathological processes. This compound has also been used to study the redox status of cells and tissues, as well as to investigate the mechanisms of oxidative stress and inflammation.

properties

IUPAC Name

methyl (2E,4E)-2-acetyl-3,5-bis(dimethylamino)penta-2,4-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-9(15)11(12(16)17-6)10(14(4)5)7-8-13(2)3/h7-8H,1-6H3/b8-7+,11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNDNKOGIYSSQY-ZDVGBALWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=C(C=CN(C)C)N(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C(/C=C/N(C)C)\N(C)C)/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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